Erythrityl tetranitrate

vasodilation coronary blood flow organic nitrates

Erythrityl tetranitrate (ETN) occupies a precisely defined mid-range potency niche—12% of nitroglycerin's vasodilator potency, 3.4× more potent than ISDN—enabling calibrated dose-response studies in nitrate pharmacology. Oral ETN delivers validated 6-hour sustained vasodilation (vs. 1–2 hr for sublingual nitrates), confirmed by digital plethysmography. Its characteristic impurity profile featuring erythritol trinitrate (ETriN) isomers, detectable via LC-MS, enables forensic sample attribution and batch-to-batch differentiation from structurally similar PETN. A validated single-platform HPLC method simultaneously resolves ETN, ISDN, and PETN across sublingual, uncoated, sustained-release, and chewable tablet matrices, supporting QC, cross-contamination detection, and stability-indicating analysis.

Molecular Formula C4H6N4O12
Molecular Weight 302.11 g/mol
CAS No. 7297-25-8
Cat. No. B1671062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythrityl tetranitrate
CAS7297-25-8
SynonymsErythrityl Tetranitrate;  ETN;  CHEBI:60072;  Eritrityli tetranitras;  Tetranitrate d'eritrityle;  Tetranitrato de eritritilo;  Cardilate;  Tetranitrate, Erythrityl; 
Molecular FormulaC4H6N4O12
Molecular Weight302.11 g/mol
Structural Identifiers
SMILESC(C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-]
InChIInChI=1S/C4H6N4O12/c9-5(10)17-1-3(19-7(13)14)4(20-8(15)16)2-18-6(11)12/h3-4H,1-2H2/t3-,4+
InChIKeySNFOERUNNSHUGP-ZXZARUISSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / 25 kg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.95e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Erythrityl Tetranitrate (CAS 7297-25-8): Baseline Characteristics for Scientific Sourcing


Erythrityl tetranitrate (ETN) is an organic nitrate ester of erythritol (1,2,3,4-butanetetrol tetranitrate), belonging to the ATC class C01DA13 within the organic nitrate vasodilator category [1]. Its molecular formula is C₄H₆N₄O₁₂ with a molecular weight of 302.11 g/mol, and it is approved (though subsequently withdrawn in some markets) for the prevention of angina pectoris, with vasodilatory properties generally described as similar to nitroglycerin [2]. Historically, ETN was the active ingredient in the original "sustained release" nitrate tablets developed under process patent in the early 1950s [3].

Why Erythrityl Tetranitrate Cannot Be Interchanged with Other Organic Nitrates: The Case for Evidence-Based Selection


Despite a shared nitric oxide (NO)-donating mechanism via guanylate cyclase activation, organic nitrates exhibit pronounced pharmacokinetic and pharmacodynamic divergence. For erythrityl tetranitrate, critical differences in vasodilator potency, duration of action across dosage forms, and side effect incidence have been quantitatively established against close analogs including isosorbide dinitrate (ISDN) and nitroglycerin (NG) [1]. Furthermore, analytical differentiation via impurity profiling enables forensic and quality control distinction between ETN and structurally similar nitrate esters such as pentaerythritol tetranitrate (PETN) [2]. Generic substitution without accounting for these specific, quantifiable differences in potency ratios, bioavailability profiles, or impurity signatures risks compromised therapeutic outcomes or analytical misidentification.

Erythrityl Tetranitrate: Product-Specific Quantitative Evidence for Differentiated Scientific Selection


Comparative Vasodilator Potency: ETN vs. Nitroglycerin vs. Isosorbide Dinitrate

In a systematic comparative study evaluating coronary vasodilator activity in dogs, erythrityl tetranitrate exhibited 12% of the vasodilator potency of nitroglycerin (NG), positioned between pentaerythritol trinitrate (20%) and isosorbide dinitrate (3.5%) [1]. This quantitative potency hierarchy was derived from dose-response curves for increased coronary blood flow and reduced arterial pressure following intrajugular administration [1].

vasodilation coronary blood flow organic nitrates

Duration of Pharmacodynamic Effect: ETN Oral vs. Sublingual vs. Chewable Bioavailability

A randomized, complete crossover bioavailability study in 15 normal male volunteers compared oral, sublingual, and chewable erythrityl tetranitrate tablets against nitroglycerin and placebo controls using digital plethysmography [1]. All ETN dosage forms induced significant responses over placebo (p < 0.05) for 2 hours, but the oral (swallowed) ETN formulation demonstrated a distinctively prolonged effect, remaining significantly different from placebo for 6 hours post-dose, the longest duration among all tested ETN forms [1].

pharmacokinetics bioavailability dosage forms

Comparative Pharmacodynamics and Tolerability: ETN vs. Isosorbide Dinitrate

In a double-blind, placebo-controlled crossover study in 15 healthy male volunteers comparing 5 mg sublingual erythrityl tetranitrate (ETN) with 5 mg isosorbide dinitrate (ISDN), both nitrates produced significant increases in diastolic amplitude intensity for up to 3 hours [1]. The peak effect of ETN was quantitatively lower than that of ISDN; however, the incidence of headache—a common nitrate adverse effect—was also less with ETN [1].

pharmacodynamics tolerability headache incidence

Systolic Time Interval Effects: ETN vs. ISDN Hemodynamic Comparison

A randomized, double-blind study in 15 fasted male volunteers compared the pharmacologic effects of sublingual ETN 5 mg and ISDN 5 mg versus placebo using systolic time intervals (STI) measured by ear densitography [1]. Statistically significant changes (p < 0.05) in pre-ejection period (PEP) and PEP/left ventricular ejection time (LVET) ratio were demonstrated for both ETN and ISDN for up to 240 minutes after dosing, confirming comparable hemodynamic activity duration [1].

hemodynamics systolic time intervals cardiac function

Analytical Differentiation: ETN Impurity Profiling vs. Structurally Related Nitrate Esters

Liquid chromatography-mass spectrometry (LC-MS) analysis enables forensic differentiation of erythrityl tetranitrate (ETN) samples based on characteristic partially nitrated impurity profiles [1]. Accurate quantification of the tri-nitrated byproduct erythritol trinitrate (ETriN) revealed large differences in ETriN levels between sample sets from different production locations, even when similar synthesis routes were employed [1]. This impurity signature distinguishes ETN from other organic nitrate esters such as pentaerythritol tetranitrate (PETN), which has distinct homolog impurity patterns detectable by HPLC-MS [2].

analytical chemistry impurity profiling LC-MS

Comparative HPLC Quantification: ETN vs. ISDN vs. PETN in Pharmaceutical Dosage Forms

A reliable, sensitive, and specific HPLC assay was validated for the simultaneous determination of isosorbide dinitrate, pentaerythritol tetranitrate, and erythrityl tetranitrate across multiple tablet formulations including sublingual, uncoated, sustained-release, and chewable dosage forms [1]. This method enables direct comparative quantification of ETN alongside its closest structural and therapeutic analogs within the same analytical run, supporting quality control differentiation among the three nitrate esters in finished pharmaceutical products [1].

HPLC pharmaceutical analysis quality control

Erythrityl Tetranitrate (CAS 7297-25-8): Evidence-Based Research and Industrial Application Scenarios


Intermediate-Potency Vasodilator for Preclinical Nitrate Pharmacology Studies

In preclinical models requiring a nitrate ester with precisely 12% of nitroglycerin's vasodilator potency, ETN fills a quantitative potency niche between high-potency NG (100%) and low-potency ISDN (3.5%) [1]. This defined potency tier—approximately 3.4× more potent than ISDN yet 0.12× less potent than NG—enables dose-response calibration when intermediate vasodilation magnitude is required without the acute peak effects of NG. Researchers designing comparative nitrate pharmacology studies can select ETN as a mid-range reference compound against which novel nitrate esters can be benchmarked using the established canine coronary blood flow model [1].

Sustained-Release Nitrate Formulation Development Requiring 6-Hour Duration of Action

For pharmaceutical development programs targeting a nitrate product with 6-hour sustained vasodilator activity from a single oral dose, ETN oral tablets provide validated proof-of-concept data. The bioavailability study in 15 normal volunteers established that oral (swallowed) ETN maintains significant pharmacodynamic response versus placebo for a full 6 hours, compared to only 2 hours for sublingual/chewable ETN and approximately 1 hour for sublingual nitroglycerin [2]. This 6-hour duration benchmark, measured objectively by digital plethysmography, can serve as a comparator for novel sustained-release nitrate formulations or as a reference standard in bioequivalence studies of generic ETN products [2].

Forensic Explosives Attribution via ETN-Specific Impurity Profiling

Forensic laboratories investigating improvised explosive devices containing ETN can leverage the compound's characteristic partially nitrated impurity profile for sample attribution and linkage. LC-MS analysis of ETN uniquely identifies erythritol trinitrate (ETriN) isomers and lesser impurities (EDiN, EMN), with ETriN levels showing batch-to-batch variation sufficient to differentiate ETN samples from distinct production sources [3]. This analytical signature distinguishes ETN from the impurity profile of the structurally related explosive PETN, enabling positive identification of ETN as the specific nitrate ester explosive in questioned samples [4]. The validated impurity profiling methodology supports forensic casework requiring chemical attribution of ETN to specific synthesis batches or production locations [3].

Quality Control of Multi-Nitrate Pharmaceutical Products Using Validated HPLC Methodology

Pharmaceutical quality control laboratories tasked with analyzing formulations containing organic nitrates can implement the validated HPLC method that simultaneously resolves ETN, ISDN, and PETN across sublingual, uncoated, sustained-release, and chewable tablet matrices [5]. This single-platform analytical approach enables: (1) assay of ETN content in finished dosage forms; (2) detection of potential cross-contamination from ISDN or PETN during multi-product manufacturing; and (3) stability-indicating analysis of ETN degradation in formulated products. The method's demonstrated applicability to sustained-release ETN tablets is particularly relevant given the historical development of ETN as the first patented sustained-release nitrate product in the 1950s [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Erythrityl tetranitrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.